molecular formula C16H18N2O2 B12457511 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol

2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol

Cat. No.: B12457511
M. Wt: 270.33 g/mol
InChI Key: JUIKBWCRTFZVSV-UHFFFAOYSA-N
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Description

2-[(E)-(4-Ethoxyphenyl)diazenyl]-4-ethylphenol is an azo compound characterized by a diazenyl (–N=N–) group linking a 4-ethoxyphenyl moiety and a 4-ethyl-substituted phenol ring. The (E)-configuration denotes a trans arrangement around the azo bond, which is critical for its electronic conjugation and stability. Azo compounds are widely studied for applications in dyes, pharmaceuticals, and materials science due to their tunable optical properties and biological activities .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)diazenyl]-4-ethylphenol

InChI

InChI=1S/C16H18N2O2/c1-3-12-5-10-16(19)15(11-12)18-17-13-6-8-14(9-7-13)20-4-2/h5-11,19H,3-4H2,1-2H3

InChI Key

JUIKBWCRTFZVSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one typically involves the reaction of 4-ethoxyphenylhydrazine with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Impact on Antimicrobial Activity
Compound Substituents Antimicrobial Activity (Zone of Inhibition, mm) Reference
ASBn (nitro-substituted) –NO₂ (EWG) 18–22
Target compound (ethoxy-substituted) –OCH₂CH₃ (EDG) Data not reported
ASBm (methyl-substituted) –CH₃ (EDG) 12–15

Comparison with Azo and Schiff Base Derivatives

Azo vs. Imino Linkages
  • Azo compounds: The diazenyl group in 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol allows for extended π-conjugation, leading to strong absorption in the visible spectrum (λₘₐₓ ~400–500 nm), which is advantageous for dye applications.
  • Schiff bases: Compounds like (E)-2-[(4-ethoxyphenyl)iminomethyl]-4-methoxyphenol replace the –N=N– group with an imino (–C=N–) linkage. This reduces conjugation and shifts absorption to lower wavelengths (λₘₐₓ ~300–400 nm) .
Table 2: Optical Properties of Azo and Schiff Base Compounds
Compound Linkage Type λₘₐₓ (nm) Application Reference
Target compound Azo (–N=N–) ~450 Potential dye candidate
(E)-2-[(4-ethoxyphenyl)iminomethyl]-4-methoxyphenol Schiff base (–C=N–) ~350 Metal coordination studies

Crystallographic and Conformational Studies

  • Ethyl vs. Methoxy substituents: The compound (E)-4-[(4-ethylphenyl)diazenyl]-2-methylphenol (from ) shares a structural resemblance but substitutes the ethoxy group with a methyl group. Crystallographic studies reveal that ethyl groups introduce steric hindrance, affecting molecular packing and crystal symmetry .
  • Nitro-substituted analogs: 4-ethyl-2-[(E)-2-(2-methoxy-5-nitrophenyl)diazenyl]phenol () incorporates a nitro group, which enhances thermal stability (decomposition temperature >250°C) compared to ethoxy-substituted analogs .

DFT Studies

Computational analyses () highlight that:

  • The ethoxy group in 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol contributes to a higher HOMO-LUMO gap (~4.5 eV) compared to nitro-substituted analogs (~3.8 eV), indicating reduced reactivity but greater stability .
  • Torsional angles around the azo bond influence planarity and conjugation, with deviations >10° reducing optical efficiency .

Biological Activity

The compound 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol , also known as a diazenyl derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol can be represented as follows:

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 270.33 g/mol

The compound features a diazenyl group (-N=N-) linked to an ethoxyphenyl and an ethylphenol moiety, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of phenolic groups is essential for radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that phenolic compounds can donate hydrogen atoms to free radicals, thus neutralizing them.

Antimicrobial Activity

The antimicrobial effects of diazenyl compounds have been documented in various studies. For instance, derivatives of diazenyl compounds have demonstrated activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of diazenyl compounds on cancer cell lines. For example, compounds similar to 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of several phenolic compounds, including diazenyl derivatives. The results indicated that these compounds significantly reduced oxidative stress markers in vitro.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent decrease in cell viability, suggesting potential anticancer properties.

Research Findings Summary Table

Biological ActivityMechanismReference
AntioxidantRadical scavenging
AntimicrobialMembrane disruption
CytotoxicityApoptosis induction

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